Bienvenue dans la boutique en ligne BenchChem!

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine

Aldosterone Synthase CYP11B2 Cardiometabolic

Choose 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine for your SAR campaigns: this saturated bicyclic scaffold offers unique conformational restriction that sharply enhances metabolic stability and isoform selectivity versus flat aromatic imidazo[1,2-a]pyridines. Proven in FAD286 (40-fold CYP11B2 selectivity) and fadrozole (IC50=6.4 nM aromatase inhibitor). Crystal structures (PDB: 6M7X) enable rational, enantioselective design. Distinct π-conjugated properties also suit luminescent probe development. Secure 97% purity, research-grade material for drug discovery, chemical biology, and assay development.

Molecular Formula C7H10N2
Molecular Weight 122.171
CAS No. 38666-30-7
Cat. No. B2943657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine
CAS38666-30-7
Molecular FormulaC7H10N2
Molecular Weight122.171
Structural Identifiers
SMILESC1CCN2C=NC=C2C1
InChIInChI=1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2
InChIKeyFYDYYNBALSEMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine (CAS 38666-30-7) Procurement & Characterization


5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is a bicyclic heterocyclic scaffold (C₇H₁₀N₂; MW 122.17) consisting of a saturated piperidine ring fused to an imidazole moiety [1]. It serves as a core structure for conformationally constrained analogs of biologically active imidazopyridines, offering distinct electronic and steric properties compared to aromatic imidazo[1,5-a]pyridines and isomeric imidazo[1,2-a]pyridines [2][3].

Why Imidazopyridine Isomers Cannot Be Substituted for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine


The imidazopyridine family exhibits profound isomer-dependent divergence in electronic distribution, conformational flexibility, and biological target engagement [1]. Unlike the widely used imidazo[1,2-a]pyridine, which is predominantly exploited for CNS pharmacology, the imidazo[1,5-a]pyridine framework (and its tetrahydro derivative) demonstrates a distinct π-conjugated framework favoring luminescence and a unique binding mode in enzymes like CYP11B1/CYP11B2 [1][2]. The saturated 5,6,7,8-tetrahydro variant introduces conformational restriction that can drastically improve metabolic stability and selectivity for specific enzymatic pockets compared to aromatic analogs or alternative fused imidazole scaffolds [3][4].

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine Derivatives


Aldosterone Synthase (CYP11B2) Inhibition: FAD286 (Tetrahydroimidazo[1,5-a]pyridine Derivative) vs. LCI699 (Pyrroloimidazole)

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-containing compound FAD286 (R-fadrozole) exhibits 40-fold selectivity for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1), a key differentiation parameter in the design of cardiometabolic drugs [1]. This selectivity is quantitatively superior to the alternative pyrroloimidazole scaffold LCI699, which achieves only 8-fold selectivity under identical assay conditions [1].

Aldosterone Synthase CYP11B2 Cardiometabolic

Aromatase (CYP19A1) Inhibition: Fadrozole (Tetrahydroimidazo[1,5-a]pyridine) vs. Aminoglutethimide (Benchmark)

The tetrahydroimidazo[1,5-a]pyridine derivative Fadrozole (CGS 16949A) demonstrates an IC50 of 6.4 nM for aromatase inhibition, making it a potent non-steroidal inhibitor . In comparative context, early aromatase inhibitors like aminoglutethimide are far less potent and less selective, highlighting the scaffold's capacity to achieve sub-10 nM potency against this critical oncology target [1].

Aromatase CYP19A1 Estrogen-Dependent Cancer

CYP11B1 Inhibition: Fadrozole (Tetrahydroimidazo[1,5-a]pyridine) vs. Metyrapone

Fadrozole inhibits human CYP11B1 with an IC50 of 119 nM, demonstrating moderate potency against this cortisol-synthesizing enzyme [1]. In comparison, the classic CYP11B1 inhibitor metyrapone exhibits an IC50 of 46 nM in the same cellular assay [1]. While metyrapone is more potent, fadrozole offers a different selectivity profile (potent CYP11B2 and aromatase inhibition) that may be advantageous in specific research contexts.

CYP11B1 Cushing's Disease Steroidogenesis

Structural Basis for Differential CYP11B1/CYP11B2 Binding Modes

The X-ray crystal structure of human CYP11B1 in complex with fadrozole (2.1 Å resolution) reveals that CYP11B1 binds the S-enantiomer, whereas CYP11B2 binds the R-enantiomer, with distinct orientations and active-site rearrangements [1]. This enantioselective binding is a unique feature of the tetrahydroimidazo[1,5-a]pyridine scaffold and provides a structural rationale for the observed selectivity differences between closely related cytochrome P450 enzymes (93% sequence identity) [1].

X-ray Crystallography CYP11B1 CYP11B2 Enantioselectivity

Recommended Applications for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine in Drug Discovery & Chemical Biology


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization

Utilize 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine as a core scaffold to develop selective aldosterone synthase inhibitors. FAD286's 40-fold selectivity over CYP11B1, compared to LCI699's 8-fold selectivity, demonstrates the scaffold's inherent advantage for achieving target selectivity [1]. Procurement of this scaffold is justified for SAR campaigns aiming to improve the therapeutic window in cardiometabolic diseases.

Aromatase (CYP19A1) Inhibitor Development for Oncology

The tetrahydroimidazo[1,5-a]pyridine core, as exemplified by Fadrozole (IC50 = 6.4 nM), provides a potent starting point for designing non-steroidal aromatase inhibitors [1]. Its sub-10 nM potency and distinct binding mode differentiate it from older, less selective agents like aminoglutethimide, making it a valuable scaffold for estrogen-dependent cancer drug discovery .

Structure-Based Design of Selective Cytochrome P450 Inhibitors

The availability of high-resolution crystal structures (e.g., PDB: 6M7X) of the tetrahydroimidazo[1,5-a]pyridine-containing ligand fadrozole bound to CYP11B1 and CYP11B2 provides a structural blueprint for enantioselective inhibitor design [1]. Researchers can leverage this information to computationally guide modifications that enhance selectivity over closely related P450 isoforms.

Conformationally Constrained Scaffolds for Farnesyltransferase Inhibitors

The 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system enables the synthesis of conformationally restricted farnesyltransferase inhibitor analogues with improved in vivo metabolic stability [1]. This application highlights the scaffold's utility in imposing conformational constraints to enhance pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.